molecular formula C19H22O5N4 B149743 (E)-8-(3,4,5-Trimethoxystyryl)caffeine CAS No. 51389-37-8

(E)-8-(3,4,5-Trimethoxystyryl)caffeine

Cat. No. B149743
CAS RN: 51389-37-8
M. Wt: 386.4 g/mol
InChI Key: KIAYWZXEAJWSGJ-BQYQJAHWSA-N
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Description

“(E)-8-(3,4,5-Trimethoxystyryl)caffeine” is a complex organic compound that likely contains a caffeine moiety and a trimethoxystyryl group. The “E” denotes the geometry of the double bond, indicating that the highest priority groups on either side of the double bond are on opposite sides .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a caffeine derivative with a compound containing the 3,4,5-trimethoxystyryl group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of the caffeine moiety (which is a heterocyclic compound containing nitrogen atoms) and the 3,4,5-trimethoxystyryl group (which is a type of phenyl group with three methoxy substituents). The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, boiling point, and reactivity could be influenced by factors such as the presence of polar groups, the size and shape of the molecule, and the specific functional groups present .

Scientific Research Applications

Oxidative Stress and Exercise

Caffeine is a well-known substance present in various foods and beverages and is used as an adjuvant in some drugs. It has been reported to have antioxidant abilities. A study investigated the impact of caffeine on oxidative stress during exercise, specifically measuring the plasma levels of vitamins A, E, C, and malonaldehyde (MDA) as markers. The study concluded that caffeine enhances the ergospirometric response to cycling without affecting lipid peroxidation or antioxidant vitamins A, E, and C during maximal aerobic efforts (Olcina et al., 2006).

Neuroprotection and Parkinson's Disease

Recent epidemiological studies suggest an association between caffeine consumption and a reduced risk of developing Parkinson's disease (PD). Caffeine's potential neuroprotective effects were explored in a study, highlighting its ability to attenuate the dopaminergic deficits characteristic of PD. The study specifically noted that caffeine, through A2A receptor blockade, may serve as a potential treatment for this neurodegenerative disease (Chen et al., 2001).

Anti-tumor Immune Response

Caffeine's consumption has been linked to a reduced relative risk of various cancers. A study aimed to explore the effects of caffeine on T cell infiltration into tumors and the expression of the PD-1 receptor on T lymphocytes during tumor initiation and progression. The study found that caffeine treatment significantly lowered tumor incidence and growth rate, increased T-lymphocyte infiltration, and reduced PD-1 expression on lymphocytes, indicating its potential in enhancing anti-tumor immune response (Tej et al., 2019).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve elucidating its exact molecular structure, synthesizing the compound in the lab, studying its physical and chemical properties, and investigating its potential biological activity .

properties

IUPAC Name

1,3,7-trimethyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-21-14(20-17-15(21)18(24)23(3)19(25)22(17)2)8-7-11-9-12(26-4)16(28-6)13(10-11)27-5/h7-10H,1-6H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAYWZXEAJWSGJ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(3,4,5-Trimethoxystyryl)caffeine

CAS RN

51389-37-8
Record name (E)-8-(3,4,5-Trimethoxystyryl)caffeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051389378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TMSX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66RXC4F99D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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